Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside
Description
Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, also known as Nonyl b-D-maltopyranoside, is a compound with the formula C21H40O11 . It is a UV transparent non-ionic detergent used for solubilizing membrane proteins . It is also a nonionic surfactant found to be useful for the solubilization and crystallization of a large number of biological membrane proteins .
Molecular Structure Analysis
The molecular structure of Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is represented by the InChI string:InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18 (28)16 (26)19 (13 (11-23)31-20)32-21-17 (27)15 (25)14 (24)12 (10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1
. Physical And Chemical Properties Analysis
Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside has a molecular weight of 468.54 . It is hygroscopic and should be stored in well-stoppered containers .Scientific Research Applications
- Glucoside compounds are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
- They are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis .
- Enzymatic synthesis converts substrates into products using enzymes as catalysts .
- Substrate bias and specificity are key to improving substrate conversion .
- Glucosides have a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer .
- They also serve as anti-oxidants and show great healthcare potential .
- The acceptor specificity of CGTase for l-AA was improved by weakening the acceptor specificity of CGTase toward carbohydrate molecules such as glucose and maltose, thus increasing the AA-2G yield .
- The recombinant plasmids were transformed into E. coli BL21 (DE3) for screening .
- The hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) .
- Water at neutral pH does not allow hydrolysis of cellobiose under the conditions of the experiments (up to 125 °C, 4 h), but relatively fast hydrogenation of cellobiose into 3-β-D-glucopyranosyl-D-glucitol over a Ru/C catalyst in the presence of H2 takes place .
- In ZnCl2·4H2O hydrolysis does take place in the range of temperatures studied (75–125 °C) and simultaneously hydrogenation (H2, Ru/C), though at a lower rate than that in neutral water .
- Thus, a one-pot conversion of cellobiose into sorbitol is possible . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation . Under optimal conditions the yield of sorbitol is ≥95% .
Biomedical and Food Industries
Treatment of Diseases
Enzymatic Synthesis of Glycosyl Compounds
Hydrolysis and Hydrogenation of Cellobiose
- The enzymatic synthesis methods of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin and α-glucosyl hesperidin (Hsp-G), and other glucoside compounds have been reviewed .
- The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .
- Acylated flavonoids are widely distributed natural dietary bioactives with several health attributes .
- A large diversity of acylated flavonoids with interesting biological potentialities were reported .
- Docking simulations conducted by Molecular Operating Environment (MOE) of acylated flavonoids revealed that these candidate acylated flavonoids ought to be considered in future drug developments especially as anti-inflammatory and antimicrobial agents .
Enzymatic Synthesis of Glycosyl Compounds
Natural Acylated Flavonoids
As for “Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” specifically, it has been used in a study to assess the structure and molecular fluctuations of n-alkyl-β-d-glucopyranoside micelles . It has also been used in a study to investigate enantiomer separation of drugs by micellar electrokinetic chromatography .
- Glycosyl compounds have applications in the biomedical and food industries .
- Enzymatic synthesis converts substrates into products using enzymes as catalysts .
- Substrate bias and specificity are key to improving substrate conversion .
- Natural acylated flavonoids are widely distributed natural dietary bioactives with several health attributes .
- A large diversity of acylated flavonoids with interesting biological potentialities were reported .
- Docking simulations conducted by Molecular Operating Environment (MOE) of acylated flavonoids revealed that these candidate acylated flavonoids ought to be considered in future drug developments especially as anti-inflammatory and antimicrobial agents .
Glycosyl Compounds in Biomedical and Food Industries
Natural Acylated Flavonoids
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBGPCYGBPHBR-ZESVGKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470999 | |
Record name | Nonyl b-D-maltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside | |
CAS RN |
106402-05-5 | |
Record name | Nonyl b-D-maltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl β-D-maltoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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